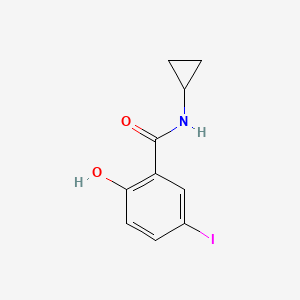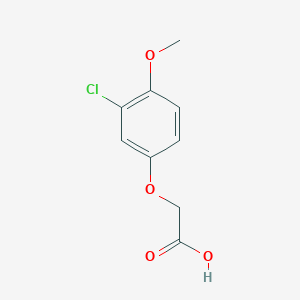
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate typically involves the esterification of toluene-4-sulfonic acid with 3-morpholin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted sulfonic esters.
Wissenschaftliche Forschungsanwendungen
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The morpholine moiety can enhance the compound’s binding affinity to its targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 3-morpholin-4-yl-butyl ester
- Toluene-4-sulfonic acid 3-morpholin-4-yl-ethyl ester
Comparison: this compound is unique due to the specific length of its propyl chain, which can influence its reactivity and binding properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, stability, and biological activity profiles.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H21NO4S/c1-13-3-5-14(6-4-13)20(16,17)19-10-2-7-15-8-11-18-12-9-15/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
TXECJTYQRLUNES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)

![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone](/img/structure/B8278355.png)








